molecular formula C20H26N6O2S B2613216 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide CAS No. 1796988-87-8

1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2613216
CAS No.: 1796988-87-8
M. Wt: 414.53
InChI Key: MBCYLYQFNJXZQZ-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves multiple steps, starting from the preparation of the pyrazole core. The synthetic route typically includes the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antileishmanial activity, the compound inhibits the enzyme PTR1, which is crucial for the survival of the Leishmania parasite .

Comparison with Similar Compounds

1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of multiple functional groups that contribute to its diverse reactivity and biological activities.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-14-20(15(2)25(3)23-14)29(27,28)22-12-13-26-18-10-5-4-8-16(18)19(24-26)17-9-6-7-11-21-17/h6-7,9,11,22H,4-5,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCYLYQFNJXZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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